molecular formula C11H22N2O B6204994 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one CAS No. 1895531-93-7

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one

Cat. No.: B6204994
CAS No.: 1895531-93-7
M. Wt: 198.31 g/mol
InChI Key: OFBYVQAWGKVNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbutylamine with 4,4-dimethyl-2-oxobutanoic acid in the presence of a dehydrating agent to form the desired pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .

Scientific Research Applications

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog with similar biological activities.

    4-amino-5,5-dimethylpyrrolidin-2-one: Lacks the 3-methylbutyl substituent but shares similar chemical properties.

    5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one: Lacks the amino group but has similar structural features.

Uniqueness

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one is unique due to the presence of both the amino group and the 3-methylbutyl substituent, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry .

Properties

CAS No.

1895531-93-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one

InChI

InChI=1S/C11H22N2O/c1-8(2)5-6-13-10(14)7-9(12)11(13,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

OFBYVQAWGKVNOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)CC(C1(C)C)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.